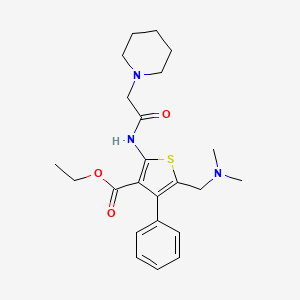

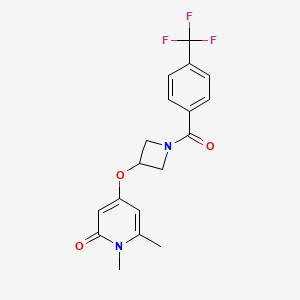

![molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-57-4](/img/structure/B2451323.png)

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-57-4. It has a molecular weight of 250.26 and its IUPAC name is the same as the common name . The compound is a solid in physical form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been reported, which involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, the compound can undergo a Michael addition of exocyclic NH2 of amino pyrazole into the double bond of enaminones to form an intermediate, which then undergoes an intramolecular cyclo-condensation reaction .Physical and Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 250.26 .Scientific Research Applications

Synthesis and Structural Characteristics

The compound 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives have been extensively studied for their synthetic methodologies and structural characteristics. For instance, a series of pyrazolo pyrimidine derivatives, including those with the 4-methoxyphenyl group, were synthesized to explore their antiproliferative activities. The synthesis involved reacting 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione with hydrazine hydrate, leading to a range of novel compounds, some of which showed promising antiproliferative properties (Nassar et al., 2016). Another study focused on the crystal structure of a related compound, providing insights into the molecular arrangements and interactions critical for its biological activities (Ganapathy et al., 2015).

Anticancer and Antiproliferative Effects

The antiproliferative and anticancer effects of this compound derivatives have been a significant focus of research. These compounds were evaluated for their potential to inhibit various cancer cell lines. For instance, derivatives synthesized through ultrasound-mediated reactions in aqueous media displayed notable anti-inflammatory and anti-cancer activities, with some compounds showing high efficacy against specific cancer cell lines (Kaping et al., 2016). Another study synthesized novel derivatives with potential anticancer activities, evaluated through in-vitro assays against human tumor cell lines, highlighting the compound's promise as a therapeutic agent (Tiwari et al., 2016).

Imaging and Diagnostic Applications

The derivatives of this compound have also found applications in imaging and diagnostics, particularly in tumor imaging with positron emission tomography (PET). Modifications of these compounds to include polar groups like ester, hydroxyl, and carboxyl have led to derivatives with improved uptake by tumor cells in vivo, demonstrating their potential as PET tracers for tumor detection (Xu et al., 2012).

Antibacterial and Antimicrobial Activities

Additionally, some derivatives of this compound have been explored for their antibacterial and antimicrobial properties. The synthesis of new compounds and evaluation of their antibacterial activities against various pathogenic bacteria have been reported, with some showing significant inhibitory effects (Beyzaei et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making this compound a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile interacts with various enzymes and proteins. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are largely influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Cellular Effects

The effects of this compound on cells are significant. It has shown superior cytotoxic activities against certain cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, mimicking hinge region binding interactions in kinase active sites .

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGNJJVDNVFLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

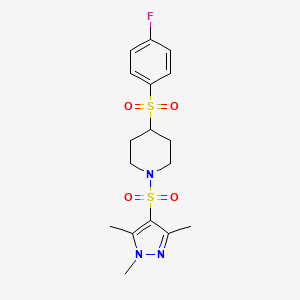

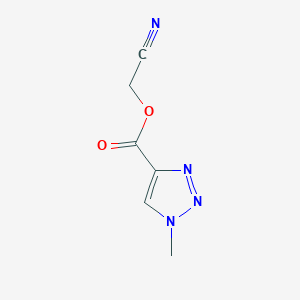

![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)

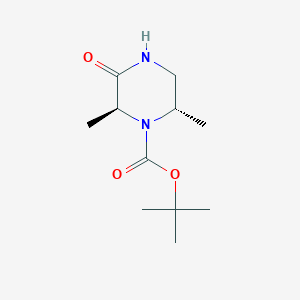

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

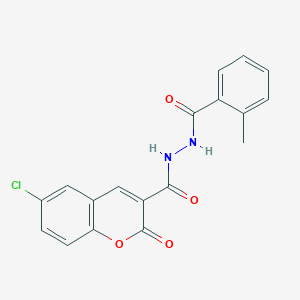

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)

![[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2451257.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2451259.png)

![Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide](/img/structure/B2451260.png)